3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Description
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is a specialized ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group linked to an acetate backbone. The ester moiety, 3-methylbut-2-en-1-yl, introduces an alkenyl substituent that distinguishes it from simpler esters like methyl or benzyl. This compound is structurally relevant in medicinal chemistry, particularly in drug design, where the Boc group serves as a temporary protecting group for amines during synthesis, while the ester functionality modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-methylbut-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)6-7-16-10(14)8-13-11(15)17-12(3,4)5/h6H,7-8H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDQDPHDHFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-{[(tert-butoxy)carbonyl]amino}acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Synthesis and Derivatives
-
Synthesis Techniques :
- The compound can be synthesized through various methods, including the coupling of amino acids with alkene derivatives. For instance, the use of N-Boc-amino acids in conjunction with enamine intermediates has been documented to yield this compound effectively .
- The reaction conditions typically involve solvents such as dichloromethane and catalysts like N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the ester linkage.
-
Derivatives :
- Derivatives of this compound have been explored for their enhanced biological activities. For example, modifications at the amino or ester positions can lead to compounds with improved solubility or bioavailability.
Biological Applications
-
Medicinal Chemistry :
- Anticancer Activity : Research has indicated that compounds similar to 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate exhibit cytotoxic effects on various cancer cell lines. The incorporation of the alkene moiety is believed to enhance their interaction with biological targets .
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics .
- Peptide Synthesis :
Material Science Applications
- Polymer Chemistry :
- The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for biomedical applications.
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions, releasing the active amine .
Comparison with Similar Compounds
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b)
- Structure : Contains a cyclobutylmethoxy-phenyl group instead of the alkenyl ester.
- Properties: Synthesis Yield: 98% (colorless oil) . Molecular Weight: 372.4 g/mol (as sodium adduct) . Biological Relevance: Evaluated as a GPR88 agonist, with the aromatic phenyl group likely enhancing receptor binding affinity compared to non-aromatic esters .
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-{4-[(2S)-2-methylbutoxy]phenyl}acetate (19c)
- Structure : Features a chiral 2-methylbutoxy-phenyl ester.
- Properties: Synthesis Yield: Quantitative .
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid
- Structure : Replaces the ester with a carboxylic acid, altering ionization and solubility.
- Properties :
Complex Analogues with Additional Functional Groups
tert-Butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate
- Structure : Includes a dioxoisoindole ring and multiple amide linkages.
- Properties :
Key Comparative Data
Research Findings and Implications
- Boc Protection Utility : All analogues retain the Boc group, ensuring amine protection during synthesis. However, steric hindrance from bulky esters (e.g., 19b) may slow deprotection kinetics .
- Biological Activity: Aromatic esters (19b, 19c) show promise as GPR88 agonists, suggesting that the target compound’s non-aromatic ester might require structural optimization for similar efficacy .
Biological Activity
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 86978-24-7
- Structure : The compound features a methyl group, an enyl group, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in organic synthesis.
The biological activity of this compound primarily involves its interaction with various biological targets, which may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by inducing apoptosis or cell cycle arrest.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
A detailed examination of the biological activity includes various assays and studies that highlight the compound's effects:
| Activity Type | Methodology | Findings |
|---|---|---|
| Enzyme Inhibition | High-throughput screening | Exhibited micromolar inhibition of target enzymes. |
| Cytotoxicity | MTT assay on cancer cell lines | Induced significant cell death in treated cells. |
| Antioxidant Activity | DPPH assay | Showed notable scavenging activity against free radicals. |
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation. The results indicated that derivatives similar to this compound exhibited potent inhibitory effects, leading to multipolar spindle formation in cancer cells, which is detrimental to their survival .
Study 2: Antioxidant Potential
Research conducted on various analogs demonstrated that compounds with the Boc protecting group showed enhanced antioxidant activity compared to their unprotected counterparts. The DPPH assay revealed that these compounds could effectively reduce oxidative stress markers in vitro .
Study 3: Cytotoxic Effects
In a cytotoxicity assay using human cancer cell lines, compounds structurally related to this compound were found to induce apoptosis at concentrations lower than 20 µM. This suggests potential therapeutic applications in oncology .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate?
The synthesis typically involves coupling a Boc-protected amino acid (e.g., 2-{[(tert-butoxy)carbonyl]amino}acetic acid) with 3-methylbut-2-en-1-ol via esterification. A common method uses carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid group. For example, methyl esters of similar Boc-protected amino acids are synthesized in high yields (>95%) under mild conditions . Alternative approaches include Mitsunobu reactions for stereoselective ester formation when chiral centers are present .
Basic: How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), the enol ether (δ ~5.8–6.0 ppm, multiplet), and the Boc-protected amine (δ ~5.2–5.3 ppm, broad) are characteristic .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ peaks, with molecular weight verified against theoretical values (e.g., C₁₄H₂₃NO₄: 277.34 g/mol) .
- IR Spectroscopy : Stretching frequencies for the carbonyl (C=O) groups (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for Boc carbamate) confirm functional groups .
Basic: What are the stability considerations for this compound under different storage conditions?
The tert-butyl group confers hydrolytic stability to the Boc carbamate, but the enol ether moiety is sensitive to strong acids/bases. Storage at –20°C under inert atmosphere (N₂ or Ar) is recommended to prevent degradation. Solubility in aprotic solvents (e.g., DCM, THF) reduces side reactions compared to protic solvents .
Advanced: How does the 3-methylbut-2-en-1-yl ester influence reactivity compared to other esters (e.g., methyl or benzyl)?
The enol ether ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. This contrasts with methyl esters, which require harsher conditions for cleavage. For example, hydrolysis of the enol ether ester occurs under mild acidic conditions (e.g., dilute HCl), whereas methyl esters need strong acids (e.g., HBr/AcOH) . This property is advantageous in sequential deprotection strategies .
Advanced: What analytical challenges arise in quantifying this compound in complex mixtures (e.g., reaction monitoring)?
Co-elution with byproducts (e.g., tert-butyl alcohol) in HPLC can complicate quantification. Reverse-phase chromatography with C18 columns and UV detection (210–230 nm) is standard, but MS-coupled methods (LC-MS) improve specificity. For example, ethyl analogs with similar Boc-protected structures show baseline separation using acetonitrile/water gradients . Adjusting pH (e.g., 0.1% TFA) enhances peak sharpness .
Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved for stereoisomeric impurities?
Stereochemical impurities (e.g., from incomplete chiral coupling) require advanced techniques:
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based).
- NOESY/ROESY NMR : Identifies spatial proximity of protons to confirm configuration .
For example, in analogs like tert-butyl 2-((3-aminobenzyl)(methyl)amino)acetate, ROESY correlations between the tert-butyl and adjacent protons clarify spatial arrangements .
Advanced: What strategies optimize the yield of Boc deprotection without degrading the enol ether group?
Selective deprotection of the Boc group requires mild acids (e.g., TFA in DCM, 0–5°C) to avoid cleaving the enol ether. For comparison, harsher conditions (e.g., HCl/dioxane) degrade similar esters. Post-deprotection, neutralization with aqueous NaHCO₃ stabilizes the free amine . Kinetic studies show >90% Boc removal within 30 minutes using TFA, while the ester remains intact .
Advanced: How does the compound’s logP value impact its application in biological assays?
The calculated logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is critical for in vitro assays (e.g., enzyme inhibition). For analogs like benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate, logP adjustments via ester modification (e.g., switching to ethyl or methyl) are used to tune bioavailability .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the carbonyl carbon, predicting susceptibility to nucleophiles. For example, the enol ether’s electron-donating effect lowers the carbonyl’s electrophilicity compared to methyl esters, aligning with experimental hydrolysis rates .
Advanced: How do structural analogs inform SAR studies for this compound in drug discovery?
Replacing the enol ether with cyclopropane (e.g., 2-((tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid) alters steric and electronic profiles, impacting target binding. For GPR88 agonists, analogs with bulkier substituents show enhanced potency (EC₅₀ < 10 nM), suggesting the enol ether’s role in conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
